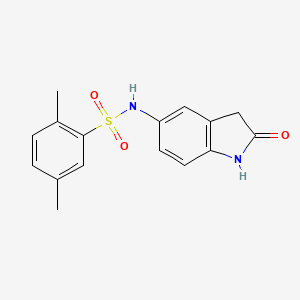

2,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-10-3-4-11(2)15(7-10)22(20,21)18-13-5-6-14-12(8-13)9-16(19)17-14/h3-8,18H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXSBOVARZWXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-oxoindoline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitution reactions at distinct sites:

A. Sulfonamide Nitrogen Reactivity

The sulfonamide nitrogen acts as a nucleophile in alkylation reactions. For example, N-methylation using methyl iodide under basic conditions (K₂CO₃ in DMF) enhances biological activity in analogs .

B. Aromatic Ring Modifications

Electrophilic substitution occurs on the benzene ring, particularly at positions activated by methyl groups. Halogenation (e.g., bromination) and nitration proceed under standard aromatic substitution conditions.

Table 1: Substituent Effects on Reactivity

Oxidation and Reduction

A. Oxidation of the Sulfonamide Group

Treatment with H₂O₂ or KMnO₄ oxidizes the sulfonamide to sulfonic acid derivatives, critical for modifying solubility and bioactivity.

B. Reduction of the 2-Oxoindoline Core

The ketone group in the indoline moiety undergoes reduction with NaBH₄ or LiAlH₄, yielding indoline derivatives. This modification significantly alters pharmacological profiles.

Table 2: Redox Reaction Conditions

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Sulfonamide oxidation | H₂O₂, acidic aqueous solution | Benzenesulfonic acid derivative | Prodrug synthesis |

| Indoline ketone reduction | NaBH₄, ethanol, reflux | 2-Hydroxyindoline analog | Bioactivity modulation |

Hydrolysis and Stability

A. Acid/Base-Catalyzed Hydrolysis

Under strongly acidic (HCl) or basic (NaOH) conditions, the sulfonamide bond hydrolyzes to yield benzenesulfonic acid and the corresponding amine.

B. Metabolic Stability

In human liver microsomes, analogs exhibit moderate stability (T<sub>1/2</sub> = 4.1–14.6 min), suggesting susceptibility to oxidative metabolism via CYP450 enzymes .

Heterocyclization and Condensation

The 2-oxoindoline moiety participates in cyclocondensation reactions. For example, reaction with thiourea derivatives forms thiazolidinone hybrids, expanding structural diversity for drug discovery .

Biological Activity Correlation

While not a direct chemical reaction, substituent positioning profoundly influences reactivity and downstream effects:

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for therapeutic applications:

- Antiviral Properties : Compounds with indole derivatives, including this sulfonamide, have shown potential in inhibiting viral replication through various mechanisms, such as interference with viral enzymes and modulation of host cell responses.

- Anti-inflammatory Effects : Research indicates that 2,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases.

- Anticancer Activity : The compound has been reported to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. This suggests its potential role in cancer therapy by selectively targeting malignant cells while sparing normal tissues .

- Antimicrobial Effects : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens, indicating its potential use in treating infections.

Synthetic Applications

In addition to its biological applications, this compound serves as a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block for synthesizing more complex molecules with potential therapeutic properties .

- Catalytic Applications : The compound can also act as a catalyst in certain chemical reactions, enhancing the efficiency of synthetic processes in pharmaceutical development .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can interfere with protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

2-oxoindoline derivatives: These compounds share the indole nucleus and exhibit similar biological activities.

Sulfonamide derivatives: Compounds with the sulfonamide group are known for their antimicrobial properties.

Uniqueness

2,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide stands out due to its unique combination of the indole nucleus and the sulfonamide group, which imparts a broad spectrum of biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound for various applications.

Biological Activity

2,5-Dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an indole nucleus and a sulfonamide group, which contribute to its potential therapeutic applications.

The biological activity of this compound primarily involves the inhibition of specific enzymes and protein interactions. Notably, it has shown significant inhibitory effects on various carbonic anhydrase (CA) isoforms, including hCA I, II, IX, and XII, as well as on protein kinases.

Key Targets

- Carbonic Anhydrases : These enzymes are crucial for maintaining pH balance and fluid homeostasis in biological systems.

- Protein Kinases : Involved in signal transduction pathways that regulate cell growth and proliferation.

Biological Activity Data

The compound has been evaluated for its antiproliferative effects against several cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) observed in various studies:

| Cell Line | IC50 (nM) | Mean Growth Inhibition (%) |

|---|---|---|

| MCT-7 | 4.39 | 61.83 |

| DU 145 | 1.06 | 61.83 |

| HCT-116 | 0.34 | 61.83 |

These results indicate a potent antiproliferative activity, particularly against prostate and colon cancer cell lines.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against a panel of NCI-60 cancer cell lines, with IC50 values indicating strong growth inhibition. The compound's mechanism was linked to its ability to inhibit key signaling pathways involved in tumor growth.

- Enzyme Inhibition Studies : In biochemical assays, this compound showed promising results as an inhibitor of carbonic anhydrase isoforms with KIs ranging from 9.4 nM to 41.4 nM depending on the structural modifications made to the indole moiety. These findings suggest that structural variations can enhance or diminish inhibitory potency against specific targets.

- Potential Therapeutic Applications : Given its dual action on both carbonic anhydrases and protein kinases, the compound is being explored for therapeutic applications beyond oncology, including anti-inflammatory and antibacterial properties.

The synthesis of this compound typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-oxoindoline in the presence of a base such as triethylamine in dichloromethane. The reaction conditions are optimized for yield and purity.

Synthetic Route

- Combine 2,5-dimethylbenzenesulfonyl chloride with 2-oxoindoline.

- Add triethylamine as a base in dichloromethane.

- Stir at room temperature until complete conversion is achieved.

- Purify the product via recrystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can intermediates be validated?

- Methodology : The compound is typically synthesized via a two-step process: (1) Sulfonylation of 5-amino-2-oxindole with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate. (2) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Validation involves -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For intermediates like 5-amino-2-oxindole, FT-IR spectroscopy can verify amine and carbonyl functional groups .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- Spectroscopy : -NMR (for aromatic proton environments), -NMR (to confirm sulfonamide linkage and methyl groups), and FT-IR (to identify sulfonyl S=O stretches ~1350–1150 cm).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment.

- Mass Spectrometry : HRMS (ESI or EI mode) for exact mass confirmation. Cross-reference with computational tools like Multiwfn for electron density mapping of sulfonamide groups .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental crystallographic data for this compound be resolved?

- Methodology : Perform topology analysis of electron density using Multiwfn to compare theoretical (DFT-optimized) and experimental (X-ray-derived) bond lengths/angles. Discrepancies in sulfonamide torsion angles may arise from crystal packing effects. Validate with Hirshfeld surface analysis and energy frameworks in CrystalExplorer. Triangulate data by repeating crystallographic refinements with SHELXL and comparing residual density maps .

Q. What crystallographic refinement strategies are recommended for resolving disorder in the sulfonamide moiety?

- Methodology : Use SHELXL for iterative refinement with constraints (e.g., DFIX for S–N and S–O bonds) and anisotropic displacement parameters. For severe disorder, split the model into two positions with occupancy refinement. Validate against Fo-Fc maps and check R1/wR2 convergence. WinGX can assist in visualizing hydrogen-bonding networks that stabilize the crystal lattice .

Q. How should researchers design experiments to assess the compound’s biological activity, such as apoptosis induction or antimicrobial effects?

- Methodology :

- Apoptosis : Treat cancer cell lines (e.g., MCF-7, HeLa) with the compound (1–100 µM) and measure caspase-3/7 activation via fluorometric assays. Include controls with ISA27 (MDM2 inhibitor) to study synergistic effects .

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to sulfonamide derivatives with known mechanisms (e.g., cPLA2 inhibition) .

Q. What methodological considerations are critical for structure-activity relationship (SAR) studies of this sulfonamide derivative?

- Methodology :

- Analog Synthesis : Modify substituents on the benzene ring (e.g., halogenation) or the oxoindoline core.

- Binding Assays : Perform molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase IX) and validate with surface plasmon resonance (SPR) for binding kinetics.

- Data Interpretation : Use hierarchical clustering (e.g., in R/Bioconductor) to correlate structural features (logP, polar surface area) with activity .

Data Contradiction and Validation

Q. How can inconsistencies between in vitro antimicrobial activity and computational docking results be addressed?

- Methodology : Re-evaluate docking parameters (e.g., protonation states, solvation effects) using molecular dynamics simulations (GROMACS). Experimentally confirm target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA). If discrepancies persist, consider off-target effects using proteome-wide affinity profiling .

Q. What strategies validate the compound’s stability under physiological conditions for drug development studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.